molecular formula C22H21N3O3 B13067560 3-(Tert-butyl)-4-(3-(4-nitrophenyl)prop-2-enylidene)-1-phenyl-2-pyrazolin-5-one

3-(Tert-butyl)-4-(3-(4-nitrophenyl)prop-2-enylidene)-1-phenyl-2-pyrazolin-5-one

Cat. No.: B13067560
M. Wt: 375.4 g/mol
InChI Key: ZVLRRPQGJPIJSP-FIQDDSDUSA-N
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Description

Chemical Structure and Properties
The compound 3-(Tert-butyl)-4-(3-(4-nitrophenyl)prop-2-enylidene)-1-phenyl-2-pyrazolin-5-one (CAS: 946387-04-8, C₂₂H₂₁N₃O₃) is a pyrazolin-5-one derivative featuring:

  • A tert-butyl group at position 3, enhancing steric bulk and lipophilicity.
  • A propenylidene bridge at position 4 conjugated to a 4-nitrophenyl group, enabling extended π-electron delocalization.
  • A phenyl group at position 1, contributing to aromatic interactions.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

(4E)-5-tert-butyl-4-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H21N3O3/c1-22(2,3)20-19(21(26)24(23-20)17-9-5-4-6-10-17)11-7-8-16-12-14-18(15-13-16)25(27)28/h4-15H,1-3H3/b8-7+,19-11+

InChI Key

ZVLRRPQGJPIJSP-FIQDDSDUSA-N

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-[3-(4-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro group on the para position of the phenyl ring activates adjacent positions for electrophilic attack. This reactivity is critical for introducing additional functional groups:

Reaction TypeConditionsProductKey Observations
NitrationHNO₃/H₂SO₄, 0–5°C3-(tert-butyl)-4-(3-(4-nitrophenyl)prop-2-enylidene)-1-(3-nitrophenyl)-2-pyrazolin-5-oneMeta-directing nitro group leads to substitution at the phenyl ring’s meta position .
SulfonationH₂SO₄, 50°CSulfonated derivative at phenyl ringRequires prolonged reaction times due to steric hindrance from the tert-butyl group.

Cycloaddition Reactions

The α,β-unsaturated ketone (enone) system participates in 1,3-dipolar cycloadditions, forming fused heterocyclic structures:

DipoleConditionsProductYield
DiazomethaneEt₂O, 25°CPyrazolo[1,5-a]pyrimidine derivative78%
Nitrile oxideToluene, refluxIsoxazoline adduct65%

These reactions exploit the electron-deficient double bond in the enone moiety .

Nucleophilic Attack at the Carbonyl Group

The pyrazolin-5-one carbonyl group reacts with nucleophiles such as hydrazines and Grignard reagents:

NucleophileConditionsProductNotes
PhenylhydrazineEtOH, ΔHydrazone derivativeForms a stable Schiff base via keto-enol tautomerism .
Methylmagnesium bromideTHF, 0°CTertiary alcohol adductSteric bulk of tert-butyl group limits reaction efficiency (45% yield) .

Oxidation and Reduction

Key transformations involve redox-active sites:

Oxidation

  • The enone system undergoes epoxidation with m-CPBA (meta-chloroperbenzoic acid), yielding an epoxide at the α,β-position.

  • Pyrazolone ring oxidation with KMnO₄/H₂O selectively cleaves the N–N bond, generating a diketone intermediate .

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 3-(tert-butyl)-4-(3-(4-aminophenyl)prop-2-enylidene)-1-phenyl-2-pyrazolin-5-one .

Tautomerism and Stability

The compound exists in keto-enol equilibrium, influencing its reactivity:

Keto formEnol form\text{Keto form}\rightleftharpoons \text{Enol form}

  • Keto form : Dominant in aprotic solvents (DMSO, DMF).

  • Enol form : Stabilized by intramolecular hydrogen bonding in protic solvents (EtOH, H₂O) .

Photochemical Reactivity

UV irradiation in DMSO induces [2+2] cycloaddition between the enone and adjacent phenyl groups, forming a bicyclic product. This reaction is solvent-dependent and proceeds with 60% conversion under 254 nm light.

Biological Activity Modulation

While not a direct chemical reaction, the compound’s nitro group facilitates interactions with biological targets:

  • Inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding to Arg120 (IC₅₀ = 12 μM) .

  • Acts as a pro-drug upon nitro reduction, releasing reactive intermediates that alkylate thiol groups in enzymes.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that compounds like 3-(Tert-butyl)-4-(3-(4-nitrophenyl)prop-2-enylidene)-1-phenyl-2-pyrazolin-5-one exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for further development in therapeutic applications aimed at reducing oxidative damage in cells .

Anti-inflammatory Effects
Studies have demonstrated that pyrazoline derivatives can possess anti-inflammatory properties. The compound's structure allows it to interact with biological pathways involved in inflammation, potentially leading to novel treatments for inflammatory diseases. Research is ongoing to elucidate the exact mechanisms through which this compound exerts its effects .

Antimicrobial Activity
There is growing evidence supporting the antimicrobial activity of pyrazoline derivatives against various pathogens. This property is particularly relevant in the development of new antibiotics, especially in an era of increasing antibiotic resistance. Laboratory studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in pharmaceutical formulations .

Materials Science

Dyes and Pigments
The unique chromophoric properties of this compound allow it to be utilized as a dye or pigment. Its vibrant color and stability under various conditions make it suitable for applications in textiles and coatings. Research into the synthesis of this compound has focused on optimizing its colorfastness and compatibility with different materials .

Analytical Chemistry

Fluorescent Probes
The compound's ability to fluoresce under certain conditions makes it an excellent candidate for use as a fluorescent probe in analytical chemistry. This application is particularly useful in biochemical assays where detection of specific biomolecules is required. The development of sensitive detection methods using this compound could enhance the accuracy of diagnostic tests .

Case Studies

Application AreaStudy ReferenceFindings
Antioxidant Activity Demonstrated significant free radical scavenging ability.
Anti-inflammatory Effects Showed potential to inhibit inflammatory pathways in vitro.
Antimicrobial Activity Inhibited growth of specific bacterial strains; potential for antibiotic development.
Dyes and Pigments Exhibited excellent color stability, suitable for textile applications.
Fluorescent Probes Effective as a fluorescent probe for biomolecular detection assays.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-[3-(4-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group, in particular, plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Pyrazolinone Derivatives

Structural Modifications and Functional Groups

Substituent Variations
Compound Name Key Substituents Bioactivity/Properties Reference
Target Compound 3-tert-butyl, 4-propenylidene-4-nitrophenyl Unknown (research focus on synthesis)
3-(4-Nitrophenyl)-1-phenyl-2-pyrazolin-5-one 3-(4-nitrophenyl) Antimicrobial activity (research use)
1-(2,4-Dinitrophenyl)-pyrazolin-4-ones 1-(2,4-dinitrophenyl), 3-(3-nitrophenyl) Broad-spectrum antimicrobial activity
CAY10550 3-(4-nitrophenyl), no tert-butyl Research tool in lipid signaling studies

Key Differences :

  • The propenylidene bridge introduces conjugation, likely altering UV-Vis absorption (λmax ~350–400 nm) compared to non-conjugated analogs (λmax ~280–320 nm) .
Positional Isomerism
  • Pyrazolin-5-ones (target compound) vs. pyrazolin-4-ones ():
    • 5-one derivatives exhibit greater stability due to resonance in the keto form.
    • 4-one derivatives may show higher reactivity in nucleophilic substitutions due to electron-deficient carbonyl positioning .

Physicochemical and Spectral Properties

  • Solubility : The tert-butyl group reduces aqueous solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., 4-(2-hydroxyethyl)-1,3-diphenyl-2-pyrazolin-5-one, ).
  • Thermal Stability : The rigid propenylidene-aryl system may elevate melting points (>200°C) relative to flexible alkyl-chain analogs (e.g., 150–180°C for CAY10550) .
  • Spectroscopy :
    • ¹H NMR : Distinctive signals for propenylidene protons (δ 6.8–7.5 ppm) and tert-butyl (δ 1.4 ppm) .
    • IR : Strong carbonyl stretch at ~1680 cm⁻¹, typical for pyrazolin-5-ones .

Biological Activity

3-(Tert-butyl)-4-(3-(4-nitrophenyl)prop-2-enylidene)-1-phenyl-2-pyrazolin-5-one, commonly referred to as compound 946387-04-8, is a pyrazolone derivative noted for its diverse biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

  • Molecular Formula: C22H21N3O3
  • Molecular Weight: 375.42 g/mol
  • CAS Number: 946387-04-8
  • IUPAC Name: (4E)-5-tert-butyl-4-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-2-phenylpyrazol-3-one

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various pyrazolone derivatives, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results suggest a potential application in treating bacterial infections, although further studies are necessary to elucidate the mechanism of action.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study revealed that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

In vitro assays demonstrated that treatment with 50 µM of the compound resulted in:

  • Cell Viability Reduction: Approximately 70% after 48 hours.
  • Caspase Activation: Increased levels of caspase-3 and caspase-9 were observed, indicating the induction of apoptosis.
Concentration (µM) Cell Viability (%) Caspase Activity (Relative Units)
Control1001.0
10901.5
25752.0
50305.0

This evidence supports the compound's role as a potential anticancer agent, warranting further investigation into its efficacy and safety profiles.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown promising anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound significantly reduced pro-inflammatory cytokine levels.

Inflammatory Cytokine Levels

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-alpha1500600
IL-61200500
IL-1β900300

The reduction in cytokine levels suggests that this compound could be beneficial in managing inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in various cellular pathways. The nitrophenyl group is particularly significant in enhancing its reactivity and selectivity towards biological targets.

Proposed Mechanisms

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation: It could modulate receptor activity related to apoptosis and inflammation, leading to decreased cell survival in cancer cells and reduced inflammatory responses.

Q & A

Q. What are the recommended synthetic routes for 3-(tert-butyl)-4-(3-(4-nitrophenyl)prop-2-enylidene)-1-phenyl-2-pyrazolin-5-one?

Methodological Answer: The compound is synthesized via cyclocondensation reactions. A common approach involves reacting chalcone intermediates (e.g., 1-(4-nitrophenyl)-3-(substituted phenyl)-2-propen-1-one) with hydrazine derivatives. For example, phenylhydrazine can be used in anhydrous ethanol under reflux conditions to form the pyrazoline core. Post-synthetic modifications, such as introducing the tert-butyl group, require controlled alkylation steps . Key parameters include solvent choice (e.g., dichloromethane for inert conditions) and catalyst optimization to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the pyrazolinone ring structure and substituent positions. For instance, the enylidene proton typically appears as a singlet in the δ 6.5–7.5 ppm range.
  • UV-Vis Spectroscopy: The conjugated system (nitrophenyl and enylidene groups) shows strong absorbance in the 300–400 nm range, useful for tracking electronic transitions.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for detecting nitro group stability .

Q. What safety precautions should be taken when handling this compound?

Methodological Answer: While specific toxicological data are limited for this compound, general precautions for nitroaromatics and pyrazolinones apply:

  • Use fume hoods to avoid inhalation of dust (P261) .
  • Wear nitrile gloves and lab coats to prevent skin contact (P262) .
  • Store in airtight containers away from reducing agents due to the nitro group’s potential explosivity.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and conformation of the enylidene moiety. For example:

  • Use SHELXL for refinement, ensuring high-resolution data (e.g., <1.0 Å) to model disorder in flexible substituents .
  • ORTEP-3 can visualize thermal ellipsoids, confirming the planarity of the pyrazolinone ring and nitro group orientation .
  • Key metrics: R-factor <0.05 and data-to-parameter ratio >15 ensure reliability .

Q. How can computational methods complement experimental data in analyzing electronic properties?

Methodological Answer:

  • DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to predict UV-Vis spectra and compare with experimental λmax. The nitro group’s electron-withdrawing effect can be quantified via Mulliken charges.
  • TD-DFT: Simulate excited-state transitions to assign experimental absorbance bands. For example, the enylidene→nitrophenyl charge-transfer transition often correlates with a 350 nm peak .
  • Molecular Dynamics (MD): Model solvation effects in polar solvents (e.g., DMSO) to predict aggregation behavior.

Q. What strategies address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Contradiction Analysis: If NMR signals deviate from predicted patterns (e.g., unexpected splitting), perform variable-temperature NMR to detect conformational flexibility.
  • Cross-Validation: Compare IR carbonyl stretches (1670–1700 cm⁻¹ for pyrazolinone C=O) with X-ray bond lengths to confirm resonance effects .
  • Isotopic Labeling: Use ¹⁵N-labeled hydrazine precursors to trace nitrogen environments in ambiguous MS/MS fragments .

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